molecular formula C10H8N4 B2593112 (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 86999-29-3

(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No.: B2593112
CAS No.: 86999-29-3
M. Wt: 184.202
InChI Key: DDXUUSTVPHVENY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs targeting various pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways. It is also explored for its anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. Its combination of a phenyl group and a nitrile group provides a distinct profile that can be exploited for various applications in research and industry .

Properties

IUPAC Name

2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXUUSTVPHVENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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